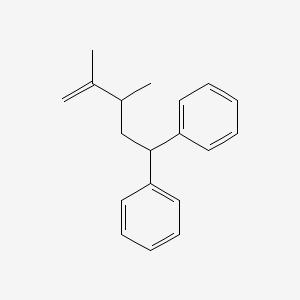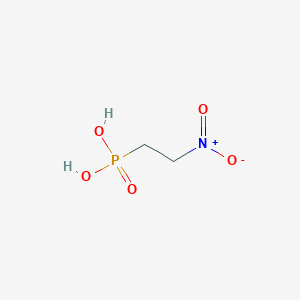
(2-Nitroethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitroethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further bonded to a phosphonic acid group (-PO3H2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitroethyl)phosphonic acid typically involves the reaction of 2-nitroethanol with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired phosphonic acid. The general reaction can be represented as follows: [ \text{2-Nitroethanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitroethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminoethylphosphonic acid.
Substitution: Formation of phosphonate esters or amides.
Wissenschaftliche Forschungsanwendungen
(2-Nitroethyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which (2-Nitroethyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with enzymes or other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates.
Vergleich Mit ähnlichen Verbindungen
Aminoethylphosphonic acid: Similar structure but with an amino group instead of a nitro group.
Methylphosphonic acid: Lacks the nitroethyl chain but contains the phosphonic acid group.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Uniqueness: (2-Nitroethyl)phosphonic acid is unique due to the presence of both a nitro group and a phosphonic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other organophosphorus compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89873-29-0 |
|---|---|
Molekularformel |
C2H6NO5P |
Molekulargewicht |
155.05 g/mol |
IUPAC-Name |
2-nitroethylphosphonic acid |
InChI |
InChI=1S/C2H6NO5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H2,6,7,8) |
InChI-Schlüssel |
AXCORWRSEKRTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


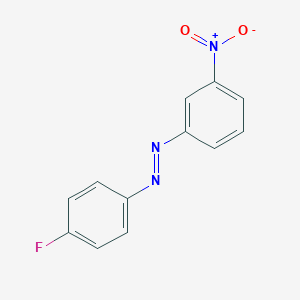
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


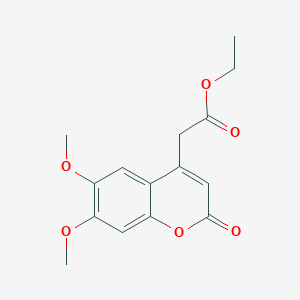
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
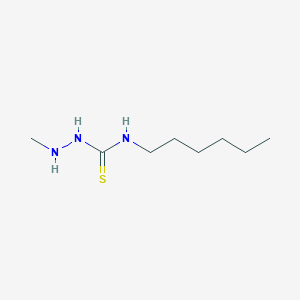

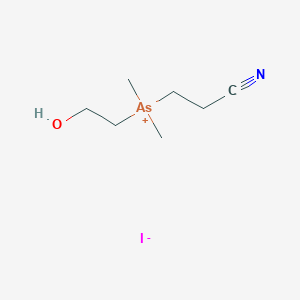
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
